2-Bromo-3-chloro-6-fluorobenzaldehyde

Catalog No.
S992718
CAS No.
1056264-66-4
M.F
C7H3BrClFO
M. Wt
237.45 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-3-chloro-6-fluorobenzaldehyde

CAS Number

1056264-66-4

Product Name

2-Bromo-3-chloro-6-fluorobenzaldehyde

IUPAC Name

2-bromo-3-chloro-6-fluorobenzaldehyde

Molecular Formula

C7H3BrClFO

Molecular Weight

237.45 g/mol

InChI

InChI=1S/C7H3BrClFO/c8-7-4(3-11)6(10)2-1-5(7)9/h1-3H

InChI Key

XDWZRCXBBQWCBS-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1F)C=O)Br)Cl

Canonical SMILES

C1=CC(=C(C(=C1F)C=O)Br)Cl
  • Organic Synthesis: The presence of a reactive aldehyde group (CHO) and three halogen substituents (bromo, chloro, and fluoro) makes 2-Bromo-3-chloro-6-fluorobenzaldehyde a versatile building block for organic synthesis. The halogen atoms can be involved in various substitution and coupling reactions to create more complex molecules. ()
  • Medicinal Chemistry: Halogenated aromatic aldehydes can exhibit various biological activities. 2-Bromo-3-chloro-6-fluorobenzaldehyde could be investigated for its potential antimicrobial, anti-inflammatory, or anticancer properties. Further research is needed to explore this possibility. ()
  • Material Science: Fluorinated aromatic compounds are often used in the development of new materials with desirable properties such as thermal stability, conductivity, and liquid crystallinity. 2-Bromo-3-chloro-6-fluorobenzaldehyde could be a candidate for incorporation into novel materials, though more research is required. ()

2-Bromo-3-chloro-6-fluorobenzaldehyde is an organic compound with the molecular formula C7H3BrClFOC_7H_3BrClFO and a molecular weight of 237.45 g/mol. It features a benzaldehyde functional group, which is characterized by a carbonyl group (C=OC=O) directly attached to a benzene ring. The compound is notable for its three halogen substituents: bromine at the second position, chlorine at the third position, and fluorine at the sixth position of the benzene ring. This unique arrangement contributes to its reactivity and potential applications in various fields, particularly in organic synthesis and medicinal chemistry.

Typical of aromatic compounds with halogen substituents:

  • Nucleophilic Aromatic Substitution: The presence of electron-withdrawing halogens makes the compound susceptible to nucleophilic attack, allowing for substitution reactions where nucleophiles can replace the halogen atoms.
  • Aldol Condensation: This compound can also engage in aldol condensation reactions, where it reacts with other carbonyl compounds under basic conditions to form β-hydroxy aldehydes or ketones.
  • Kornblum Oxidation: This method can convert alkyl halides to aldehydes, which may be applicable for synthesizing derivatives of this compound .

  • Antimicrobial Activity: Halogenated benzaldehydes have shown potential as antimicrobial agents.
  • Anticancer Properties: Some studies suggest that halogenated aromatic compounds can inhibit cancer cell proliferation.

Further research is needed to elucidate specific biological activities associated with 2-bromo-3-chloro-6-fluorobenzaldehyde.

Several synthesis methods have been documented for producing 2-bromo-3-chloro-6-fluorobenzaldehyde:

  • Halogenation of Benzaldehyde Derivatives: Starting from benzaldehyde or its derivatives, bromination and chlorination can be performed using appropriate reagents under controlled conditions.
  • Kornblum Oxidation: This method involves the oxidation of corresponding alkyl halides using dimethyl sulfoxide as an oxidizing agent, leading to the formation of the aldehyde .
  • Multi-step Synthesis: A common synthetic route involves multiple steps starting from simpler aromatic compounds, incorporating bromination, chlorination, and subsequent oxidation.

2-Bromo-3-chloro-6-fluorobenzaldehyde has potential applications in various fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing pharmaceuticals and agrochemicals.
  • Material Science: The compound may be used in developing new materials due to its unique electronic properties.
  • Research: It is used in laboratories for studying reaction mechanisms involving halogenated compounds.

Several compounds share structural similarities with 2-bromo-3-chloro-6-fluorobenzaldehyde. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
2-Bromo-6-chloro-4-fluorobenzaldehyde1433990-64-70.92
4-Bromo-5-chloro-2-fluorobenzaldehyde1603584-72-00.84
3-Bromo-2-chloro-6-fluorobenzaldehyde1114809-11-80.83
3-Bromo-2-chloro-5-fluorobenzaldehyde1807017-49-70.83

Uniqueness

The uniqueness of 2-bromo-3-chloro-6-fluorobenzaldehyde lies in its specific arrangement of halogens and its potential reactivity patterns compared to similar compounds. The combination of bromine, chlorine, and fluorine substituents influences both its chemical behavior and biological activity, making it a subject of interest for further research and application development.

XLogP3

2.8

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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